isoindole-1,3-dione;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
Description
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine (CAS: 6674-22-2), commonly abbreviated as DBU, is a bicyclic amidine with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.24 g/mol . It is a strong, non-nucleophilic base widely used in organic synthesis, catalysis, and polymer chemistry. Key properties include:
- Boiling Point: Reported values range between 416.15 K (143°C) and 437.20 K (164°C) under varying conditions .
- Structure: A fused pyrimidine-azepine bicyclic system with eight hydrogen atoms saturating the ring system .
- Synonyms: 1,5-Diazabicyclo[5.4.0]undec-5-ene, DBU, and 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-α)azepine .
DBU is frequently employed as a catalyst in esterification, transesterification, and urethane formation reactions . Its high basicity (pKa ~12) and low nucleophilicity make it ideal for deprotonation and stabilization of reactive intermediates .
Properties
IUPAC Name |
isoindole-1,3-dione;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.C8H5NO2/c1-2-5-9-10-6-4-8-11(9)7-3-1;10-7-5-3-1-2-4-6(5)8(11)9-7/h1-8H2;1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFUSYFCQXDQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1.C1=CC=C2C(=C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119812-51-0 | |
| Record name | Phthalimide DBU Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Phthalic Anhydride-Amine Condensation
The classical route involves reacting phthalic anhydride with primary amines under thermal conditions. For DBU-phthalimide adducts, this method adapts to accommodate DBU’s bicyclic structure:
Procedure :
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Phthalic anhydride (1.0 equiv) and DBU (1.0 equiv) are refluxed in acetic acid at 120°C for 6–12 hours.
-
The reaction proceeds via nucleophilic attack of DBU’s amine on the anhydride carbonyl, followed by cyclodehydration.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 120°C | 85–90 |
| Solvent | Acetic acid | 88 |
| Reaction Time | 8 hours | 87 |
This method is scalable but requires careful stoichiometry to avoid over-alkylation.
Palladium-Catalyzed Carbonylative Cyclization
Methodology from o-Halobenzoic Acids
A modern approach employs palladium catalysts to construct the isoindole-1,3-dione core, followed by DBU adduct formation:
Reaction Scheme :
-
Carbonylative Cyclization :
Mechanistic Insights :
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Oxidative addition of Pd(0) to the aryl halide.
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CO insertion forms a palladium-acyl intermediate.
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Intramolecular cyclization with DBU’s amine generates the isoindole-dione-DBU complex.
Advantages :
Acid-Mediated Salt Formation
Direct Proton Transfer
The simplest method involves mixing equimolar DBU and phthalimide in aprotic solvents:
Protocol :
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DBU (1.0 equiv) and phthalimide (1.0 equiv) are stirred in dichloromethane (DCM) at room temperature for 2 hours.
Characterization Data :
Table 1: Solvent Screening for Salt Formation
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 2 | 95 |
| Ethanol | 4 | 78 |
| Acetonitrile | 3 | 82 |
One-Pot Tandem Synthesis
In Situ Generation and Coupling
Combining DBU synthesis with phthalimide formation in a single pot:
Steps :
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Synthesis of DBU via cyclization of 1,5-diaminopentane and acrylonitrile under basic conditions.
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Immediate addition of phthalic anhydride and heating to 140°C for 5 hours.
Key Observations :
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Eliminates intermediate isolation steps.
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Overall yield: 70–75%.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Condensation | 85–90 | 95 | High |
| Palladium Catalysis | 75–92 | 98 | Moderate |
| Acid-Base Salt Formation | 95 | 99 | High |
| One-Pot Tandem | 70–75 | 90 | Low |
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Condensation : Preferred for industrial-scale production due to simplicity.
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Palladium Catalysis : Ideal for functionalized derivatives.
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Salt Formation : Optimal for high-purity laboratory-scale synthesis.
Chemical Reactions Analysis
Phthalimide DBU salt undergoes various types of chemical reactions, including:
Substitution: Phthalimide DBU salt can participate in substitution reactions, where the phthalimide moiety is replaced by other functional groups.
Common reagents used in these reactions include halogens (Cl2, Br2, I2), alkali metal hydroxides (e.g., KOH), and hydrazine . Major products formed from these reactions include N-halo derivatives, primary amines, and various substituted phthalimides .
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that isoindole-1,3-dione derivatives exhibit promising antimicrobial activity . For instance, certain synthesized compounds have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. In particular, one study highlighted that a specific derivative exhibited an inhibition zone comparable to that of gentamicin at the same concentration, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
Isoindole-1,3-dione derivatives have also been evaluated for their anticancer properties . Notably, compounds derived from this class have demonstrated significant antiproliferative effects against various human cancer cell lines. For example, a study reported that these compounds induce apoptosis in cancer cells and arrest the cell cycle progression in Caco-2 and HCT-116 cell lines. The structure-activity relationship (SAR) analysis suggested that the lipophilicity of these compounds enhances their anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of isoindole-1,3-dione derivatives has been explored extensively. These compounds have been found to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. Some derivatives exhibited greater COX-2 inhibition than standard drugs like meloxicam. This suggests their potential use in treating inflammatory conditions .
Cholinesterase Inhibition
Another significant application of isoindole-1,3-dione derivatives is their ability to inhibit cholinesterases (AChE and BuChE). These enzymes are crucial in the pathophysiology of Alzheimer's disease. Certain derivatives have shown strong inhibitory activity against AChE with IC50 values in the low micromolar range (e.g., 1.12 μM), indicating their potential as therapeutic agents for cognitive disorders .
Synthesis and Characterization
The synthesis of isoindole-1,3-dione derivatives typically involves various methods such as the hexadehydro-Diels–Alder reaction and palladium-catalyzed aminocarbonylation. These methods allow for the efficient production of highly substituted compounds with good yields. For instance:
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| Hexadehydro-Diels–Alder | Up to 89% | No catalysts required; efficient functionalization |
| Palladium-Catalyzed Aminocarbonylation | Good yields | Produces 2-substituted isoindole-1,3-diones |
These synthetic routes not only enhance the yield but also allow for modifications that can optimize biological activity .
Case Study 1: Antileishmanial Activity
A study focusing on the antileishmanial activity of isoindole-1,3-dione derivatives revealed that some compounds were significantly more effective than traditional treatments like Glucantime. One compound demonstrated an IC50 value of 0.0478 μmol/mL against Leishmania tropica, highlighting its potential as a new therapeutic option for leishmaniasis .
Case Study 2: COX Inhibition
In another investigation into the COX inhibitory properties of isoindole-1,3-dione derivatives, several compounds showed selective inhibition profiles against COX-1 and COX-2 enzymes. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects compared to non-selective NSAIDs .
Mechanism of Action
The mechanism of action of phthalimide DBU salt involves its ability to act as a nucleophile in various chemical reactions. The DBU moiety provides a strong base that can deprotonate the phthalimide, generating a reactive intermediate that can participate in further reactions . This reactivity is crucial for its use in synthetic chemistry and other applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with DBU Derivatives
DBU forms salts and complexes with acids, altering its physical and chemical properties. Examples include:
Table 1: Key Properties of DBU and Its Derivatives
Comparison with Other Bicyclic Amines
- Basicity : DBU’s pKa (~12) exceeds that of typical amines like triethylamine (pKa ~10.8), enabling superior deprotonation efficiency.
- Nucleophilicity : Unlike nucleophilic amines (e.g., piperidine), DBU’s low nucleophilicity minimizes side reactions in electrophilic systems .
Table 2: Hazard Comparison
DBU is classified under UN 2922 (Class 8/6.1), requiring inert atmosphere storage and corrosion-resistant packaging .
Biological Activity
Isoindole-1,3-dione; 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine is a complex organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and specific case studies that highlight its potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.37 g/mol
- IUPAC Name : Isoindole-1,3-dione; 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
- Canonical SMILES : C1CCC2=NCCCN2CC1.C1=CC=C2C(=C1)C(=O)NC2=O
Synthesis Methods
Isoindole derivatives can be synthesized through various methods. One common approach involves the reaction of phthalimide with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like dichloromethane. The industrial production often employs continuous processes to maximize yield and purity .
Anticancer Properties
Recent studies have shown that isoindole-1,3-dione derivatives exhibit significant anticancer activity. For instance:
- In Vitro Studies : Compounds derived from isoindole-1,3-dione were evaluated against A549 lung adenocarcinoma cells using the MTT assay. The results indicated that these compounds inhibited cell viability effectively.
- In Vivo Studies : In a xenograft model involving nude mice implanted with A549-Luc cells:
The anticancer activity of isoindole derivatives is believed to stem from their ability to inhibit protein phosphatases (PP1 and PP2A), which are crucial in regulating cell growth and apoptosis. This inhibition leads to increased apoptosis in cancer cells and decreased proliferation rates .
Case Studies
Toxicological Studies
Toxicological assessments were performed alongside the efficacy studies to ensure safety profiles of the isoindole derivatives:
Q & A
Basic: What are the established methods for synthesizing 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (DBU), and how can its purity be validated?
Methodological Answer:
DBU is commonly synthesized via solvothermal methods. For example, a mixture of BiI₃, KI, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol heated at 443 K for six days yields single crystals suitable for structural analysis . Purity validation involves:
- Mass Spectrometry (MS): Electron ionization MS (EI-MS) provides molecular ion peaks (e.g., m/z 152.24 for DBU) and fragmentation patterns .
- X-ray Crystallography: Unit cell parameters (e.g., space group P1, a = 8.3278 Å, b = 11.348 Å, c = 13.661 Å) confirm structural integrity .
- NMR Spectroscopy: ¹H/¹³C NMR resolves hydrogen environments (e.g., methylene protons at δ ~1.5–3.5 ppm) and confirms absence of impurities .
Basic: How should researchers handle and store DBU to ensure stability during experiments?
Methodological Answer:
DBU is hygroscopic and sensitive to light. Best practices include:
- Storage: Under inert atmosphere (argon/nitrogen) at room temperature (10–30°C) in amber glass vials to prevent decomposition .
- Safety Protocols: Use PPE (gloves, goggles) due to its corrosive nature (H314: Causes severe skin burns) and ensure ventilation to avoid inhalation .
- Stability Monitoring: Regular GC-MS or HPLC analysis to detect degradation products like formic acid salts (e.g., CAS 51301-55-4) .
Advanced: What role does DBU play in catalytic reduction of azides, and how does its mechanism differ from metal-based catalysts?
Methodological Answer:
DBU acts as a metal-free catalyst for reducing aromatic/sulfonyl azides to amines. Key mechanistic insights:
- Electron Transfer: DBU’s amidine structure facilitates single-electron transfer (SET) to azides, generating nitrene intermediates .
- Chemoselectivity: Unlike metal catalysts (e.g., Cu), DBU avoids side reactions with functional groups like alkenes or carbonyls. For example, it reduces azides in the presence of esters with >90% selectivity .
- Kinetic Analysis: Reaction progress is monitored via FT-IR (disappearance of N₃⁻ stretch at ~2100 cm⁻¹) or LC-MS .
Advanced: What challenges arise in crystallographic refinement of DBU derivatives, and how are hydrogen-bonding networks resolved?
Methodological Answer:
DBU’s fused bicyclic structure complicates crystallographic analysis:
- Disorder in Crystal Lattices: Flexible methylene groups (e.g., C19–C21 in ) require restrained refinement (SHELXTL-Plus) with Uiso constraints (1.5× carrier atom Ueq for methyl groups) .
- Hydrogen Bonding: Hydrogen atoms are located via difference Fourier maps. For example, N–H···O bonds (2.8–3.2 Å) stabilize the ionic lattice in DBU-formic acid cocrystals .
- Data Collection: High-resolution X-ray sources (MoKα, λ = 0.71073 Å) and low-temperature (293 K) setups minimize thermal motion artifacts .
Advanced: How can DBU-based ionic liquids be synthesized, and what are their applications in green chemistry?
Methodological Answer:
DBU forms ionic liquids (ILs) via protonation with carboxylic acids (e.g., formic acid):
- Synthesis: Equimolar DBU and acid (e.g., 2-ethylhexanoic acid, CAS 33918-18-2) are heated at 60°C under vacuum to remove water .
- Characterization: DSC confirms low melting points (<−20°C), while FT-IR verifies carboxylate anion formation (νas(COO⁻) ~1580 cm⁻¹) .
- Applications: DBU-ILs serve as solvents for Heck coupling or CO₂ capture due to low volatility and high thermal stability .
Basic: What analytical techniques are critical for distinguishing DBU from structurally similar bicyclic amines?
Methodological Answer:
- Chromatography: HPLC with a C18 column (acetonitrile/water, 0.1% TFA) resolves DBU (retention time ~8.2 min) from analogs like DBN (1,5-diazabicyclo[4.3.0]non-5-ene) .
- Titration: DBU’s pKa (∼12) is determined via potentiometric titration with HCl, differentiating it from weaker bases (e.g., DABCO, pKa ∼8.8) .
- Mass Spectrometry: High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., [M+H]<sup>+</sup> at m/z 153.1481 for C₉H₁₇N₂<sup>+</sup>) .
Advanced: How do steric and electronic effects influence DBU’s efficacy in asymmetric synthesis?
Methodological Answer:
DBU’s bulky bicyclic framework and electron-rich nitrogen centers impact reactivity:
- Steric Effects: In alkylation of pseudoephedrine amides, DBU’s steric bulk directs syn selectivity (dr >10:1) by shielding one face of the enolate .
- Electronic Effects: The amidine group stabilizes transition states via resonance, enhancing enantioselectivity in Michael additions (e.g., 89% ee for β-nitro alcohols) .
- Computational Validation: DFT calculations (B3LYP/6-31G*) model DBU’s interaction with substrates, correlating charge distribution (NPA analysis) with experimental outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
